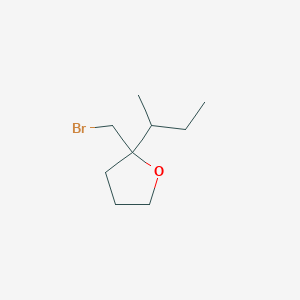
1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups
Méthodes De Préparation
The synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to scale up the synthesis process efficiently .
Analyse Des Réactions Chimiques
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-fluorophenyl)-N-methylmethanesulfonamide can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)ethanone: This compound shares the bromine and fluorine substituents but differs in the functional group attached to the aromatic ring.
4-Bromo-2-fluorobiphenyl: Another related compound with similar halogen substituents but a different overall structure.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H9BrFNO2S |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 |
Clé InChI |
GNCRUWWDUUUKQL-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)CC1=C(C=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)





![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)





